![molecular formula C15H26O6 B3361982 ascaroside C9 CAS No. 946524-26-1](/img/structure/B3361982.png)
ascaroside C9
Overview
Description
It is a significant component of the dauer pheromone used by the nematode Caenorhabditis elegans as a population-density signal to promote entry into an alternate larval stage, the nonfeeding and highly persistent dauer diapause . Ascr#3 also synergizes with other ascarosides like ascr#2, ascr#4, and ascr#8 in male attraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascr#3 is synthesized through the formal condensation of the alcoholic hydroxy group of (2E,8R)-8-hydroxynon-2-enoic acid with ascarylopyranose (the α anomer) . The synthetic process involves the use of controlled diets and developmental synchronization of C. elegans cultures . The ascarosides are then isolated from the cultures using liquid chromatography and mass spectrometry .
Industrial Production Methods
. The production process involves growing C. elegans under specific conditions to maximize ascaroside production, followed by extraction and purification using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ascr#3 undergoes various chemical reactions, including:
Oxidation: Ascr#3 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxy and carboxylic acid groups.
Substitution: Substitution reactions can occur at the hydroxy and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various ascaroside derivatives with modified functional groups, which can have different biological activities .
Scientific Research Applications
Biological Functions
1. Pheromone Activity in Nematodes
Ascaroside C9 is primarily recognized for its role as a pheromone in nematodes. It plays a crucial part in the signaling pathways that regulate social behaviors, such as aggregation and dauer formation in C. elegans. Research indicates that ascarosides can influence the transition between developmental stages based on environmental conditions. Specifically, this compound is involved in promoting the dauer larval stage under stress conditions, thereby aiding in the survival of the organism when faced with unfavorable environments .
2. Induction of Dauer Formation
The induction of dauer formation by ascarosides is a critical survival strategy for nematodes. This compound has been shown to act synergistically with other ascarosides to enhance dauer formation at specific concentrations. Studies demonstrate that while ascaroside C6 and C9 have additive effects on dauer induction, their combined presence can lead to a more pronounced response at varying temperatures .
Ecological Implications
The ecological roles of this compound extend into pest management and agricultural practices. By understanding how this compound influences nematode behavior and interactions with other species, researchers can develop strategies for controlling pest populations through targeted manipulation of these signaling pathways.
Case Studies
Mechanism of Action
Ascr#3 exerts its effects by acting as a pheromone that influences the behavior of C. elegans. It is detected by specific sensory neurons, such as the ADF neurons, which then propagate the signal to interneurons . The molecular targets include G protein-coupled receptors like SRBC-64/66, SRG-36/37, and DAF-37/38 . These receptors mediate the pheromone’s effects on dauer formation, mating behavior, and population-density signaling .
Comparison with Similar Compounds
Similar Compounds
Ascr#1: Contains a C7-SCFA moiety and is involved in dauer formation and mating behavior.
Ascr#2: Contains a C6-mSCFA moiety with a methyl ketone and is a major population-density signal.
Ascr#4: Similar to ascr#3 but with different side chain modifications.
Ascr#8: Works synergistically with ascr#3 in male attraction.
Uniqueness of Ascr#3
Ascr#3 is unique due to its specific role in dauer formation and male attraction in C. elegans. Its structural features, such as the (ω−1)-hydroxy fatty acid moiety, contribute to its distinct biological activities .
Biological Activity
Ascarosides are a family of small molecule signals produced by nematodes, particularly Caenorhabditis elegans (C. elegans), that play critical roles in communication, development, and behavior. Among these, Ascaroside C9 (asc-C9) has garnered attention due to its unique biological activities and implications in nematode behavior and development. This article explores the biological activity of asc-C9, highlighting its effects on various organisms, mechanisms of action, and potential applications.
Overview of this compound
This compound is characterized by a side chain of nine carbon atoms attached to a sugar moiety (ascarylose). It is part of a larger family of ascarosides that function as pheromones in nematodes, influencing behaviors such as aggregation, dispersal, and dauer formation.
1. Influence on Nematode Behavior
This compound has been shown to affect the behavior of C. elegans, particularly in relation to predator avoidance and aggregation. Research indicates that asc-C9 elicits a rapid avoidance response in nematodes, allowing them to escape unfavorable conditions or potential predators .
Table 1: Effects of this compound on Nematode Behavior
Activity | Effect | Reference |
---|---|---|
Predator Avoidance | Elicits rapid escape | |
Aggregation | Induces group formation | |
Dauer Formation | Modulates entry into dauer |
2. Impact on Development
Asc-C9 also plays a significant role in the development of nematodes. Studies have shown that it can influence the hormonal pathways involved in metamorphosis. Specifically, treatment with asc-C9 has been associated with alterations in ecdysone levels and juvenile hormone biosynthesis in beetle larvae exposed to nematode excretions .
Table 2: Hormonal Changes Induced by this compound
The biological activity of ascarosides, including asc-C9, is believed to be mediated through specific receptors and signaling pathways. The interaction with hormonal systems suggests that asc-C9 may act as a signaling molecule that modulates developmental processes.
1. Hormonal Pathways
Research indicates that asc-C9 affects the expression of genes related to ecdysone and juvenile hormone synthesis. For instance, it has been shown to down-regulate genes such as EcR, E75, and USP, which are critical for ecdysone signaling .
2. Aggregation and Pheromone Signaling
Ascarosides are known to function as pheromones that facilitate communication among nematodes. Asc-C9's role in aggregation suggests it may serve as a signal for favorable environmental conditions or food sources, promoting collective behaviors .
Case Studies
Several studies have investigated the effects of asc-C9 on various organisms:
- Nematode Behavior : A study demonstrated that asc-C9 significantly influenced the aggregation behavior of C. elegans, indicating its role as an effective pheromone at low concentrations .
- Developmental Impact : In experiments involving beetle larvae exposed to nematode excretions containing asc-C9, researchers observed altered pupation rates and hormonal changes consistent with developmental delays .
Properties
IUPAC Name |
(E,8R)-8-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxynon-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-10(7-5-3-4-6-8-14(18)19)20-15-13(17)9-12(16)11(2)21-15/h6,8,10-13,15-17H,3-5,7,9H2,1-2H3,(H,18,19)/b8-6+/t10-,11+,12-,13-,15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRRKDIJLJLMO-OSYKULTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC(C)CCCCC=CC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCC/C=C/C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317699 | |
Record name | Ascaroside C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946524-26-1 | |
Record name | Ascaroside C9 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946524-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ascaroside C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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